7-Aminoindole-3-carboxaldehyde

Description

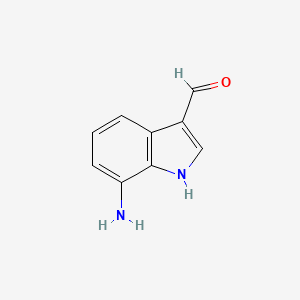

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

7-amino-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H,10H2 |

InChI Key |

ULOYJZQZVURQEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC=C2C=O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Aminoindole 3 Carboxaldehyde

Convergent Synthesis Approaches

Convergent synthetic routes are commonly favored for producing 7-Aminoindole-3-carboxaldehyde, largely because of the availability of substituted indole (B1671886) starting materials. These methods strategically introduce or alter functional groups on the indole core, with a particular focus on the C-7 position.

A prevalent and efficient pathway to this compound is through the reduction of its nitro analogue, 7-nitroindole-3-carboxaldehyde. chemimpex.com This precursor is a versatile building block in organic synthesis due to its nitro and aldehyde functionalities. chemimpex.comsmolecule.com The nitro group at the 7-position can be selectively converted to an amino group using several well-established reduction techniques. smolecule.com

Catalytic hydrogenation stands out as a clean and highly effective method for the reduction of nitroarenes. This process involves treating 7-nitroindole-3-carboxaldehyde with hydrogen gas in the presence of a metal catalyst. Research has shown that catalysts such as palladium on carbon (Pd/C), Raney Nickel, and platinum oxide are effective for this transformation. google.comthalesnano.com For example, the reduction of nitroindoles using 10% Pd/C can result in quantitative yields. thalesnano.com The reaction is typically conducted in solvents like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. thalesnano.com

Table 1: Catalytic Hydrogenation for the Synthesis of this compound

| Catalyst | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|

| 10% Pd/C | H₂ | Ethanol/Ethyl Acetate | >98 |

| Raney Ni | H₂ | Methanol | High |

As an alternative to catalytic hydrogenation, various chemical reducing agents can be employed for the conversion of 7-nitroindole-3-carboxaldehyde. These methods are particularly useful when specialized hydrogenation apparatus is unavailable. Common systems include the use of metals like tin (Sn) or iron (Fe) in an acidic medium, such as hydrochloric acid (HCl). Another widely used reagent is sodium dithionite (B78146) (Na₂S₂O₄), which offers a milder reaction condition. Tin(II) chloride (SnCl₂) is also a viable option for this reduction.

Table 2: Chemical Reduction for the Synthesis of this compound

| Reducing Agent | Solvent System |

|---|---|

| Sn / HCl | Ethanol |

| Fe / Acetic Acid | Not Specified |

| Na₂S₂O₄ | Water/Organic Solvent |

Besides the reduction of a nitro group, other functional group interconversions can be employed to introduce the amino group at the C-7 position. For instance, a 7-haloindole-3-carboxaldehyde could undergo a nucleophilic aromatic substitution or a transition-metal-catalyzed amination, such as the Buchwald-Hartwig amination. Another approach involves the direct C-H amination of N-protected indoles using iridium catalysts, which has been shown to be effective for introducing an amino group at the C-7 position with high regioselectivity. ibs.re.kr

Reduction of 7-Nitroindole-3-carboxaldehyde Precursors

De Novo Synthesis from Precursor Molecules

De novo synthesis, meaning "from the beginning," involves constructing the indole ring system itself from simpler molecules. wikipedia.org This approach provides significant flexibility for introducing a variety of substituents onto the indole framework.

A notable de novo strategy for synthesizing substituted 7-aminoindoles starts from pyrrole-3-carboxaldehydes. nih.govacs.orgnih.gov This method involves a multi-component reaction, often beginning with a Wittig olefination of the pyrrole-3-carboxaldehyde. nih.govacs.org The resulting intermediate is then positioned for an intramolecular cyclization, such as a Houben–Hoesch reaction, which is facilitated by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). nih.govacs.org This sequence of reactions builds the benzenoid portion of the indole onto the existing pyrrole (B145914) ring, leading to the formation of highly functionalized 7-aminoindoles. nih.govacs.orgnih.gov This approach is advantageous as it allows for precise control over the substitution pattern on the final indole product. nih.govacs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7-Nitroindole-3-carboxaldehyde |

| Palladium on carbon |

| Raney Nickel |

| Platinum oxide |

| Tin |

| Iron |

| Hydrochloric acid |

| Sodium dithionite |

| Tin(II) chloride |

| 7-Haloindole-3-carboxaldehyde |

| Pyrrole-3-carboxaldehyde |

| Boron trifluoride etherate |

| Hydrogen |

| Ethanol |

| Ethyl acetate |

| Methanol |

| Water |

Chemical Reactivity and Derivatization of 7 Aminoindole 3 Carboxaldehyde

Reactions Involving the Aldehyde Functionality (C3-CHO)

The aldehyde group at the C3 position of the indole (B1671886) ring is a key site for electrophilic reactions, readily participating in condensations, oxidations, and reductions, as well as carbon-carbon bond-forming reactions.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Schiff Base Formation)

The aldehyde at the C3 position readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ijpbs.com This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The formation of the C=N double bond (azomethine group) is a versatile transformation used to create larger, more complex molecules. ijpbs.com

While specific studies on 7-aminoindole-3-carboxaldehyde are not prevalent, the general reactivity of indole-3-carboxaldehyde (B46971) is well-documented. It reacts with a variety of nitrogen-containing nucleophiles, including amino acids, aminophenols, and diamines, often under mild conditions such as refluxing in ethanol (B145695). ijpbs.comnih.govresearchgate.net For example, indole-3-carboxaldehyde has been condensed with 1,4-diaminobutane (B46682) and various aromatic amines to produce novel Schiff base ligands. ijpbs.comresearchgate.net The reaction can be catalyzed by small amounts of acid or base. researchgate.net Given this established reactivity, the C3-aldehyde of this compound is expected to react similarly with primary amines to form the corresponding C3-imine derivatives. A related reaction involves the condensation of a 7-aminomethylindole derivative with a 7-carbaldehyde derivative, which forms an imine-linked bis-indole upon heating in ethanol. semanticscholar.orgresearchgate.net

It is important to note that this compound itself contains a primary amino group at the C7 position, which could potentially compete in intermolecular reactions to form oligomeric products under certain conditions. Selective protection of the C7-amino group may be necessary to ensure the desired condensation at the C3-aldehyde.

Table 1: Examples of Schiff Base Formation with Indole-3-Carboxaldehydes

| Indole Substrate | Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | L-Amino Acids (Histidine, Leucine, etc.) | Not specified | Schiff Base | nih.gov |

| Indole-3-carboxaldehyde | 1,4-Diaminobutane | Ethanol, reflux | Schiff Base Ligand | ijpbs.com |

| 3-Chloro-1H-indole-2-carbaldehyde | Aromatic/Heterocyclic Amines | Ethanol, reflux, piperidine | Schiff Base | nih.gov |

| 1H-Indole-3-carboxaldehyde | 2-Amino-6-ethoxybenzothiazole | Ethanol, acetic acid, reflux | Schiff Base | researchgate.net |

| 3-(4-chlorophenyl)-4,6-dimethoxyindole-7-carbaldehyde | 7-Aminomethylindole derivative | Ethanol, HCl, reflux | Imine-linked bis-indole | researchgate.net |

Oxidation and Reduction Reactions at the C3-Formyl Group

The formyl group at the C3 position can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to other important classes of indole derivatives.

Oxidation: Aldehydes are generally susceptible to oxidation to form carboxylic acids using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate(VI) (K₂Cr₂O₇). libretexts.orglibretexts.orgsavemyexams.com The reaction typically proceeds readily, often under mild conditions. libretexts.org For aromatic aldehydes, reagents like sodium perborate (B1237305) in acetic acid have also proven effective. organic-chemistry.org This transformation would convert this compound into 7-amino-1H-indole-3-carboxylic acid. However, the oxidation of substituted indole aldehydes can sometimes be challenging, and specific reaction conditions must be optimized.

Reduction: The reduction of the C3-aldehyde to a primary alcohol, (7-amino-1H-indol-3-yl)methanol, is a common transformation. molport.com Aldehydes are easily reduced by hydride-donating reagents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose due to its safety and ease of handling, typically in an alcohol or water-based solvent. libretexts.org For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although it is a much more reactive and hazardous reagent that reacts violently with water. libretexts.org The general reactivity of 7-nitroindole-3-carboxaldehyde, a related compound, includes the reduction of its aldehyde group to an alcohol, suggesting that the same transformation is feasible for the 7-amino analogue. smolecule.com A study on a related imine-linked bis-indole showed that reduction with sodium borohydride in an ethanol/THF mixture successfully reduced the imine to an amine. researchgate.net

Table 2: General Oxidation and Reduction Reactions of Aldehydes

| Transformation | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, K₂Cr₂O₇/H⁺, H₂O₂ | Carboxylic Acid (-COOH) | libretexts.orgsavemyexams.comorganic-chemistry.org |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) | libretexts.org |

Carbon-Carbon Bond Formation at the C3-Position (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. bas.bgorganic-chemistry.org The C3-aldehyde of the indole scaffold is an excellent substrate for this reaction. acgpubs.org In this process, this compound would react with a compound containing a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z), such as malononitrile (B47326) or ethyl cyanoacetate. bas.bgorganic-chemistry.org The reaction is typically catalyzed by a weak base, like piperidine, and results in the formation of an α,β-unsaturated product after dehydration. organic-chemistry.org

The products of this reaction are valuable intermediates for synthesizing a variety of more complex molecules and functional materials. bas.bg For instance, the Knoevenagel condensation of indole-3-carboxaldehyde with various active methylene compounds has been used to prepare precursors for novel indole derivatives. acgpubs.org The reaction can be carried out under various conditions, including catalyst-free systems in a water-ethanol mixture at room temperature, highlighting its efficiency and environmental friendliness. bas.bg

Table 3: Examples of Knoevenagel Condensation with Indole-3-carboxaldehyde

| Aldehyde | Active Methylene Compound | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | Malononitrile | Triethylamine, Ethanol | 2-(1H-indol-3-ylmethylene)malononitrile derivative | ekb.eg |

| Indole-3-carboxaldehyde | Ethyl 3-oxobutanoate | Triethylamine, Ethanol, reflux | 4H-Pyran derivative | ekb.eg |

| Pyridinecarbaldehydes | Malononitrile, Ethyl cyanoacetate | H₂O:EtOH, Room Temp, Catalyst-free | Electron-deficient alkene | bas.bg |

| Aromatic Aldehydes | Malononitrile | GaCl₃, Room Temp, Solvent-free | α,β-Unsaturated nitrile | researchgate.net |

Reactions Involving the Amino Functionality (C7-NH₂)

The amino group at the C7 position is a versatile handle for derivatization. As a nucleophilic site, it can undergo reactions such as acylation and alkylation, which are useful for both protecting the group during other transformations and for introducing molecular diversity.

Acylation and Alkylation Reactions for Amino Group Protection and Diversification

The primary amino group at the C7 position can be readily acylated or alkylated to introduce a wide variety of substituents. These reactions are fundamental for protecting the nucleophilic amine during subsequent synthetic steps or for building more complex structures.

Acylation: This reaction involves treating the aminoindole with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. This converts the amino group into an amide. For example, the amino group on related aminoindoles can be protected with groups like tert-butyloxycarbonyl (Boc). This functionalization is crucial for enabling other reactions on the indole core that would otherwise be complicated by the free amine.

Alkylation: The C7-amino group can also undergo alkylation. While direct alkylation can sometimes lead to multiple additions, reductive amination is a more controlled method. This would involve reacting the aminoindole with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding secondary or tertiary amine. These modifications allow for the differential functionalization of the molecule, which is a key strategy in medicinal chemistry for creating libraries of related compounds for structure-activity relationship studies.

Diazotization and Subsequent Transformations (e.g., to Azidoindoles)

The primary aromatic amine at the C7 position can be converted into a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl). This diazotization reaction creates a highly reactive intermediate, the diazonium salt, which can be subsequently transformed into a variety of other functional groups.

One of the most useful transformations of the diazonium intermediate is its conversion to an azide (B81097). By treating the in situ generated diazonium salt with sodium azide (NaN₃), the corresponding 7-azidoindole-3-carboxaldehyde can be synthesized. This transformation has been successfully applied to synthesize 7-azidotryptamine from 7-aminotryptamine, demonstrating its feasibility on the 7-substituted indole scaffold. The azido (B1232118) group is a versatile functional group itself, known for its use as a photoaffinity label and in click chemistry reactions.

Coupling Reactions via the C7-Amino Group

The primary amino group at the C7 position of this compound serves as a versatile handle for a variety of coupling reactions, enabling the synthesis of a diverse array of derivatives. These reactions are fundamental in medicinal chemistry for the construction of complex molecules with potential biological activities.

Amide Bond Formation: The C7-amino group readily participates in amide bond formation when reacted with carboxylic acids or their activated derivatives. hepatochem.com This transformation is one of the most frequently utilized reactions in drug discovery, allowing for the introduction of a wide range of substituents. hepatochem.comnih.gov The reaction typically proceeds via the activation of the carboxylic acid component using coupling reagents, which facilitates the nucleophilic attack by the amino group of the indole. hepatochem.com This approach has been instrumental in synthesizing libraries of compounds for screening purposes.

Sulfonamide Synthesis: The amino group can be converted to a sulfonamide through reaction with sulfonyl chlorides. nih.govorganic-chemistry.org This functional group is a key component in many pharmaceutical agents. nih.govresearchgate.net The synthesis generally involves the reaction of the amine with a sulfonyl chloride in the presence of a base. For instance, the coupling of 7-aminoindoles with sulfonyl chlorides like octanesulfonyl chloride has been demonstrated. acs.orgnih.gov

Urea (B33335) and Thiourea (B124793) Derivatives: The reaction of the C7-amino group with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. acs.orgmdpi.com These moieties are recognized for their ability to form hydrogen bonds and are prevalent in various biologically active compounds.

A summary of representative coupling reactions at the C7-amino group is presented below:

| Reaction Type | Reagent | Functional Group Formed | Significance |

| Amide Coupling | Carboxylic Acid/Acyl Chloride | Amide | Introduction of diverse substituents, common in medicinal chemistry. hepatochem.comnih.gov |

| Sulfonamidation | Sulfonyl Chloride | Sulfonamide | Key functional group in many pharmaceuticals. nih.govresearchgate.net |

| Urea Formation | Isocyanate | Urea | Important for hydrogen bonding interactions in biological systems. acs.org |

Electrophilic and Nucleophilic Aromatic Substitutions on the Indole Core

The indole nucleus of this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. wikipedia.org Conversely, nucleophilic aromatic substitution on the indole core is less common but can be achieved under specific conditions.

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents: the amino group at C7 and the carboxaldehyde group at C3.

Amino Group (–NH₂): The amino group is a powerful activating and ortho-, para--directing group due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgcognitoedu.orgchemistrysteps.com This increases the nucleophilicity of the ring, particularly at the positions ortho and para to the amino group.

Carboxaldehyde Group (–CHO): The carboxaldehyde group is a deactivating and meta--directing group because it withdraws electron density from the ring through both inductive and resonance effects. wikipedia.org

The directing effects of these substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (–NH₂) | C7 | Activating, Electron-donating (+M, -I) | ortho, para (to C7) |

| Carboxaldehyde (–CHO) | C3 | Deactivating, Electron-withdrawing (-M, -I) | meta (to C3) |

While classical electrophilic substitutions are common, recent advancements have focused on transition-metal-catalyzed C-H functionalization to achieve regioselectivity that is not readily accessible through traditional methods. thieme-connect.comrsc.orgresearchgate.netrsc.org These strategies often employ a directing group to guide the metal catalyst to a specific C-H bond.

For indole derivatives, significant progress has been made in the functionalization of the less reactive benzenoid ring. rsc.orgresearchgate.net Specifically, methods for the selective functionalization of the C7 position of indoles have been developed, often utilizing a directing group on the indole nitrogen. nih.govacs.orgresearchgate.netacs.org For instance, iridium-catalyzed C7 amidation of N-pivaloylindoles has been reported. acs.org Similarly, iron-catalyzed C7-selective amination has been achieved through a directed homolytic aromatic substitution. nih.govresearchgate.net

Although these methods are typically applied to indoles with a free C7 position, the principles can be extended to understand the reactivity of the this compound scaffold. The presence of the amino group at C7 would likely interfere with or necessitate modification of directing group strategies aimed at this position. However, C-H activation at other positions on the benzenoid ring, such as C4, C5, and C6, remains an active area of research. thieme-connect.comacs.orgrsc.org For example, ruthenium-catalyzed remote C6-selective C-H alkylation has been achieved on N-pyrimidinyl indoles bearing a C3 directing group. thieme-connect.comacs.org

Key findings in the remote C-H functionalization of indoles include:

| Position | Reaction Type | Catalyst System | Directing Group |

| C7 | Amidation | Iridium(III) | N-Pivaloyl |

| C7 | Amination | Iron | Chelating Group |

| C6 | Alkylation | Ruthenium | N-Pyrimidinyl with C3 ester |

Advanced Spectroscopic Characterization and Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific data found for 7-Aminoindole-3-carboxaldehyde.

No specific data found for this compound.

No specific data found for this compound.

No specific data found for this compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

No specific data found for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

No specific data found for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific data found for this compound.

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by X-ray crystallography. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of a determined crystal structure for this compound.

While the solid-state structure of the parent compound, Indole-3-carboxaldehyde (B46971), has been well-characterized, no such data has been deposited for its 7-amino derivative. The lack of a published crystal structure for this compound means that a definitive, experimentally-determined analysis of its solid-state conformation and packing is not currently possible.

For the purposes of comparison and to provide context, the crystallographic data for the closely related compound, Indole-3-carboxaldehyde , is presented below. It is crucial to understand that the substitution of an amino group at the 7-position would be expected to significantly influence the crystal packing and intermolecular interactions, particularly concerning hydrogen bonding, as compared to the unsubstituted indole (B1671886).

Table 1: Crystallographic Data for Indole-3-carboxaldehyde

| Parameter | Value nih.gov |

| Empirical Formula | C₉H₇NO |

| Formula Weight | 145.16 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.0758 (9) |

| b (Å) | 5.8059 (4) |

| c (Å) | 8.6909 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 710.24 (8) |

| Z | 4 |

| Temperature (K) | 293 |

This interactive data table provides the unit cell parameters for Indole-3-carboxaldehyde. The addition of a 7-amino group in this compound would likely alter these parameters.

In the crystal structure of Indole-3-carboxaldehyde, molecules are linked by N—H···O hydrogen bonds, forming chains. nih.gov The introduction of an amino group at the 7-position in this compound would provide an additional hydrogen bond donor site (the -NH₂ group), which would almost certainly lead to a more complex hydrogen-bonding network and a different packing arrangement in the solid state. The precise nature of these interactions remains a subject for future crystallographic studies.

Without experimental data for this compound, any discussion of its solid-state structure remains speculative and would be based on computational modeling rather than empirical evidence. The determination of its crystal structure would be a valuable contribution to the understanding of this compound's physicochemical properties.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For 7-Aminoindole-3-carboxaldehyde, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation.

This analysis begins with a geometry optimization process, which calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The resulting data provides a precise model of the molecule's shape. Furthermore, DFT calculations yield crucial electronic properties such as total energy, dipole moment, and the distribution of electronic density, which governs the molecule's polarity and intermolecular interactions.

Quantum Chemical Calculations for Reactivity Predictions and Reaction Mechanisms

Quantum chemical calculations are essential for predicting the chemical behavior of a molecule. By mapping the potential energy surface, these methods can elucidate the mechanisms of chemical reactions involving this compound.

These calculations can identify transition states and intermediates, allowing for the determination of activation energies and reaction pathways. This information is critical for understanding how the molecule participates in chemical synthesis, such as the formation of Schiff bases or other derivatives. Reactivity descriptors, including global hardness, softness, and electronegativity, can be calculated to provide a quantitative measure of the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity and its electronic absorption properties.

For this compound, the HOMO would likely be localized on the electron-rich indole (B1671886) ring and amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be centered on the electron-withdrawing carboxaldehyde group, marking it as the site for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: The following values are illustrative examples of what FMO analysis would yield and are not derived from published experimental or computational data.)

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.3 eV |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental results to validate the computational model. For this compound, theoretical calculations using methods like DFT can predict its vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

Vibrational Analysis: Calculation of vibrational frequencies helps in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as the C=O stretching of the aldehyde group or the N-H stretching of the amino group.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, predicting the absorption wavelengths (λmax) observed in UV-Vis spectroscopy.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts, providing insights into the chemical environment of each atom.

Molecular Docking Simulations for Ligand-Target Interactions in Research

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While specific docking studies for this compound are not detailed in the available literature, this method would be instrumental in hypothetical drug discovery research.

In such a study, the 3D structure of this compound, obtained from DFT optimization, would be placed into the binding site of a target protein. The docking algorithm would then explore various binding poses and score them based on factors like binding affinity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). This analysis could identify potential biological targets and provide a basis for designing more potent derivatives.

Applications of 7 Aminoindole 3 Carboxaldehyde and Its Derivatives in Chemical and Biological Research

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The strategic placement of the amino and aldehyde groups makes 7-Aminoindole-3-carboxaldehyde an ideal precursor in multi-step organic synthesis. These functional groups can be selectively addressed to build molecular complexity, enabling the construction of diverse chemical libraries from a common starting material.

The true synthetic utility of this compound is demonstrated in its use as a foundational scaffold for creating more complex, often fused, heterocyclic compounds. The aldehyde at the C-3 position is a classic electrophile, readily participating in condensation reactions, while the amino group at C-7 acts as a potent nucleophile. This arrangement facilitates intramolecular cyclization reactions, leading to the formation of novel polycyclic systems.

Research has demonstrated efficient methods for producing highly substituted 7-aminoindoles from pyrrole-3-carboxaldehydes, highlighting the accessibility of this scaffold. nih.govnih.govresearchgate.net Once formed, the this compound core can undergo a variety of transformations:

Condensation Reactions: The C-3 aldehyde can react with active methylene (B1212753) compounds, hydrazines, or hydroxylamines to form new five- or six-membered rings fused to the indole (B1671886) core.

Pictet-Spengler and Related Cyclizations: The combination of the indole nucleus and the C-3 aldehyde allows for reactions analogous to the Pictet-Spengler synthesis, where a tethered amine can cyclize onto the C-2 position after initial imine formation.

Multi-component Reactions: The aldehyde functionality is an excellent component in reactions like the Wittig or Houben-Hoesch reactions, which can be used to build up the benzenoid portion of the indole, leading to highly substituted 7-aminoindoles. nih.govnih.gov

These synthetic pathways, originating from the this compound scaffold, provide access to a variety of complex heterocyclic structures that are of significant interest in materials science and drug discovery.

Table 1: Examples of Heterocyclic Systems Derivable from this compound

| Starting Scaffold | Reactant Type | Resulting Heterocyclic System | Key Reaction Type |

|---|---|---|---|

| This compound | Hydrazine Derivatives | Pyrrolo[3,2-c]pyrazoles | Condensation/Cyclization |

| This compound | β-Ketoesters / Malononitrile (B47326) | Pyrrolo[3,2-c]pyridines | Knoevenagel/Michael Addition/Cyclization |

| N-Acylated-7-aminoindole-3-carboxaldehyde | Internal Nucleophile (e.g., tethered amine) | Fused Diazepin-indoles | Intramolecular Reductive Amination |

| This compound | Tryptamine or β-carboline precursor | Complex Indole Alkaloid Skeletons | Pictet-Spengler Reaction |

Many biologically active natural products, particularly indole alkaloids, feature the indole nucleus as their core structure. researchgate.net this compound serves as an excellent starting material for the synthesis of analogs of these natural products. Strategies such as Diverted Total Synthesis (DTS) allow chemists to leverage a common synthetic pathway to create not only the natural product itself but also a library of related structures with modified properties. rsc.org

The functional groups of this compound allow for systematic modifications. The C-7 amino group can be alkylated, acylated, or used as an anchor point for other substituents, mimicking or altering the substitution patterns found in nature. The C-3 aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into a carbon-carbon double bond, providing access to analogs of natural products like gramine (B1672134) or aplysinopsin. mdpi.com This approach is invaluable for structure-activity relationship (SAR) studies, where researchers aim to understand which parts of a molecule are essential for its biological activity and how its potency or selectivity can be improved. rsc.org

Development of Chemical Probes and Research Tools

Beyond its role in synthesis, this compound is a precursor for creating sophisticated chemical tools used to study biological systems. Its structure can be modified to include reporter groups or reactive moieties, transforming it into a probe for investigating molecular interactions.

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands within biological macromolecules like proteins. nih.gov This method requires a probe that can first bind reversibly to its target and then, upon irradiation with UV light, form a permanent covalent bond. The 7-amino group on the indole ring is a key functional handle for introducing a photoreactive group.

A common strategy involves the conversion of the aromatic amino group into an azido (B1232118) (-N₃) group via a Sandmeyer-type reaction. Aryl azides are stable in the dark but, upon UV irradiation, form highly reactive nitrene intermediates that can insert into nearby C-H or N-H bonds in the binding pocket of a target protein. nih.gov Alternatively, the amino group can be acylated with a molecule that already contains a more stable photoreactive moiety, such as a diazirine or benzophenone. nih.govchimia.chwustl.edu Diazirines, in particular, are favored for their small size and efficient generation of reactive carbenes upon photolysis. mdpi.comnih.gov The aldehyde at C-3 can be used to attach a reporter tag, such as biotin (B1667282) or a fluorescent dye, allowing for the subsequent detection and isolation of the covalently labeled protein.

Radiolabeled compounds are indispensable tools in drug metabolism studies, receptor binding assays, and in vivo imaging techniques like Positron Emission Tomography (PET). The this compound structure is amenable to the incorporation of various radioisotopes.

Radioiodination: The indole ring, activated by the C-7 amino group, can undergo electrophilic halogenation. Using radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), it is possible to generate potent radiotracers. rsc.org The regioselectivity of the iodination can be controlled by the reaction conditions, providing access to specifically labeled molecules.

Tritiation: Tritium (B154650) (³H) is a beta-emitting isotope commonly used in binding assays and metabolic studies due to its long half-life. This compound can be tritiated through several methods, including the reduction of a halogenated precursor (e.g., a bromo- or iodo-derivative) with tritium gas.

Carbon-11 Labeling: For PET imaging, short-lived isotopes like Carbon-11 (¹¹C) are often used. The C-7 amino group can be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate, providing a direct method for incorporating a PET tracer into the molecule.

Exploration in Medicinal Chemistry Research for Target-Oriented Compound Design

The indole scaffold is a frequent feature in approved drugs and clinical candidates, particularly in the area of oncology. nih.govdepositolegale.it this compound and its close analog, 7-azaindole-3-carboxaldehyde, are considered privileged fragments for the design of protein kinase inhibitors. nih.govdepositolegale.it

Protein kinases are a major class of drug targets, and their ATP-binding site contains a "hinge region" that is crucial for inhibitor binding. The 7-aminoindole (or 7-azaindole) moiety is particularly effective at interacting with this hinge region. The pyrrole (B145914) N-H group acts as a hydrogen bond donor, while the nitrogen at position 7 (in the case of azaindole) or the amino group (in 7-aminoindole) can serve as a hydrogen bond acceptor or donor, forming critical interactions that anchor the inhibitor in place. depositolegale.it

The C-3 aldehyde serves as a convenient synthetic point for introducing various substituents that can extend into other regions of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity. nih.gov For example, condensation of the aldehyde with other chemical fragments has been used to generate potent inhibitors of key cancer targets like Cell Division Cycle 7 (Cdc7) kinase, B-Raf, and KIT kinase. nih.gov The ability to readily generate diverse libraries of compounds from this starting material makes it a powerful tool in the iterative process of lead optimization in drug discovery.

Table 2: Role of 7-Aminoindole Scaffold in Kinase Inhibitor Design

| Target Kinase Family | Role of 7-Aminoindole Scaffold | Function of C-3 Carboxaldehyde | Example Targets |

|---|---|---|---|

| Serine/Threonine Kinases | Forms key hydrogen bonds with the kinase hinge region. | Synthetic handle to introduce moieties that target solvent-exposed regions. | B-Raf, CDK2, Cdc7, ATR |

| Tyrosine Kinases | Acts as a bioisostere of purine, mimicking the natural ATP substrate. | Allows for the attachment of groups to confer selectivity against different kinases. | KIT, FMS, FLT3, FGFR1 |

| Lipid Kinases | Provides a rigid core for orienting substituents in the binding pocket. | Enables covalent modification or exploration of deeper pockets. | PI3K/AKT/mTOR pathway kinases |

Analogs of β-Secretase 1 (BACE1) Inhibitors

β-Secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov Consequently, the development of BACE1 inhibitors is a major focus of Alzheimer's research. While direct derivatization of this compound for this purpose is not extensively documented in publicly available literature, the closely related indole and 7-azaindole (B17877) scaffolds are prominent in the design of potent BACE1 inhibitors.

Researchers have discovered that indole- and 7-azaindole-1,3-dicarboxamide derivatives containing a hydroxyethylamine (HEA) moiety can potently and selectively inhibit β-secretase. nih.gov One such analog demonstrated an IC50 of 10 nM and was effective in reducing plasma Aβ levels in rats. nih.gov However, its progression was hampered by poor central nervous system penetration, likely due to being a substrate for the P-glycoprotein (P-gp) efflux transporter. nih.gov This highlights the potential of the broader indole scaffold in BACE1 inhibitor design, suggesting that derivatives of this compound could be explored for this application, provided that challenges such as blood-brain barrier permeability are addressed.

Analogs of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Allosteric Modulators

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play crucial roles in cognitive function, learning, and memory. nih.gov Positive allosteric modulators (PAMs) of nAChRs, particularly the α7 subtype, are of significant interest for the treatment of neurological and psychiatric disorders. These modulators bind to a site on the receptor distinct from the agonist binding site, enhancing the receptor's response to acetylcholine.

Analogs of Glycerol-3-phosphate Acyltransferase (GPAT) Inhibitors

Glycerol-3-phosphate acyltransferase (GPAT) enzymes catalyze the initial and rate-limiting step in the synthesis of triacylglycerols and other glycerolipids. nih.gov As such, they are attractive targets for the treatment of metabolic disorders like obesity and type 2 diabetes. There are four known GPAT isoforms: GPAT1, GPAT2, GPAT3, and GPAT4. researchgate.net

While there is significant interest in developing GPAT inhibitors, publicly available scientific literature does not currently describe analogs of this compound specifically designed for this purpose. Research in this area has focused on other chemical scaffolds. For instance, a novel small-molecule GPAT inhibitor, FSG67, has been developed and shown to reduce food intake, body weight, and adiposity while improving insulin (B600854) sensitivity in preclinical models of diet-induced obesity. nih.govresearchgate.net The design of FSG67 was based on mimicking the structure of glycerol-3-phosphate and palmitoyl-CoA. nih.gov

Kinase Inhibitor Scaffolds

The 7-azaindole ring system, a close structural analog of the indole core in this compound, is considered a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. researchgate.netresearchgate.net This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. researchgate.net The pyridine (B92270) nitrogen atom of the 7-azaindole ring acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor. plos.org

This versatile scaffold has been successfully incorporated into inhibitors targeting a wide range of kinases, including:

Cell division cycle 7 (Cdc7) kinase: Orally active 7-azaindole inhibitors of Cdc7, a serine/threonine kinase involved in DNA replication, have been designed. researchgate.net

Aurora kinases: These are a family of serine/threonine kinases that play crucial roles in mitosis, and 7-azaindole derivatives have been developed as potent inhibitors.

c-Met kinase: The 7-azaindole scaffold has been utilized by researchers at Bristol-Myers Squibb to design novel inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer. researchgate.net

The established success of the 7-azaindole scaffold provides a strong foundation for the exploration of this compound derivatives as potential kinase inhibitors. The amino and carboxaldehyde functionalities offer points for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives for Modulating Cellular Pathways (e.g., Overcoming TRAIL Resistance)

For example, indole-3-carboxaldehyde (B46971) has been found to regulate the inflammatory response induced by the respiratory syncytial virus (RSV). It achieves this by moderately inhibiting the Toll-like receptor 7 (TLR7) signaling pathway. Specifically, it downregulates the expression of TLR7, which in turn suppresses the activation of the NF-κB signaling pathway in a MyD88-dependent manner. This leads to a reduction in the excessive secretion of pro-inflammatory cytokines.

This ability to modulate a key signaling pathway like TLR7 highlights the potential for designing derivatives of this compound that could be investigated for their effects on other cellular pathways, including those involved in apoptosis and drug resistance.

Investigation of Biological Activities in Pre-clinical Research Models (In Vitro Studies)

Antimicrobial Research

Derivatives of this compound, particularly those incorporating Schiff base and hydrazone functionalities, have been the subject of extensive in vitro antimicrobial research. These studies have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.

Schiff Base Derivatives:

Schiff bases synthesized through the condensation of indole-3-carboxaldehyde with various aryl amines have shown promising antimicrobial properties. For instance, N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine exhibited significant activity against both the bacterium Dickeya species and the fungus Fusarium oxysporum. nih.gov Other studies have evaluated Schiff bases derived from indole-3-carboxaldehyde and different L-amino acids against a panel of microorganisms including Bacillus subtilis, Pseudomonas fluorescence, Staphylococcus aureus, Aspergillus niger, Candida albicans, and Trichophyton rubrum. nih.gov

The general findings from these studies indicate that the biological activity of Schiff bases can be influenced by the nature of the substituents on the aromatic ring of the amine.

Hydrazone Derivatives:

A series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazone derivatives have been evaluated for their in vitro antimicrobial activity against a panel of clinically relevant microorganisms. These compounds displayed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, and Candida albicans. Notably, some of the tested compounds showed better activity against MRSA and significant activity against S. aureus when compared to the standard drug ampicillin.

Semicarbazone Derivatives:

Indole-3-carbaldehyde semicarbazone derivatives have also been synthesized and tested for their antibacterial activity. In one study, 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide showed notable inhibitory activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis.

The collective data from these in vitro studies underscore the potential of this compound as a scaffold for the development of novel antimicrobial agents. The ease of derivatization at the aldehyde group allows for the creation of diverse chemical libraries for screening and optimization of antimicrobial potency.

Table of Antimicrobial Activity Data

| Derivative Class | Compound/Derivative | Test Organism(s) | Activity (MIC in µg/mL) |

| Schiff Base | N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Dickeya species | 2000 |

| Fusarium oxysporum | 5000 | ||

| Hydrazone | Indole-3-aldehyde & 5-bromoindole-3-aldehyde hydrazones | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25 - 100 |

| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 |

| Bacillus subtilis | 100 | ||

| Semicarbazone | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 |

| Bacillus subtilis | 150 |

Anticancer Research

Currently, there is a notable absence of dedicated studies on the anticancer properties of this compound or its derivatives in peer-reviewed journals. While research into other substituted indole-3-carboxaldehydes has shown promise in the development of novel anticancer agents, the specific contribution of the 7-amino substituent has not been a focus of published research. The exploration of how this particular functional group might influence cytotoxicity, cell cycle arrest, or apoptosis in cancer cell lines remains an open area for investigation.

Antioxidant Research

Further research is necessary to synthesize and evaluate derivatives of this compound to understand their structure-activity relationships and to determine if this scaffold holds promise for the development of new anticancer or antioxidant therapies.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 7-aminoindole derivatives has been a subject of considerable research, aiming for more efficient and environmentally benign methodologies. A notable advancement involves a flexible and step-efficient conversion of pyrrole-3-carboxaldehydes into highly functionalized 7-aminoindoles. nih.govnih.gov This strategy utilizes a three-component Wittig reaction with fumaronitrile (B1194792) and a trialkylphosphine, which generates a predominantly E-alkene. nih.govresearchgate.net This intermediate is ideally positioned for an intramolecular Houben-Hoesch reaction to form the indole (B1671886) ring system. nih.govresearchgate.net

Key features of this synthetic approach include:

High Efficiency: The method provides a high-yielding route to substituted 7-aminoindoles. nih.gov

Flexibility: It allows for the synthesis of 2,5- and 3,5-disubstituted 7-aminoindoles. Furthermore, dianion alkylation of the allylic nitrile intermediate enables the creation of 5,6-disubstituted 7-aminoindoles. nih.govnih.gov

One-Pot Potential: A one-pot procedure that combines the Wittig and Houben-Hoesch reactions has been successfully demonstrated, enhancing the practicality of the synthesis. nih.gov

Efforts towards sustainability in indole synthesis often focus on employing greener reaction conditions. For instance, the use of microwave irradiation and solvent-free conditions, as seen in the synthesis of bis(indolyl)methanes, represents a move towards more environmentally friendly protocols. beilstein-journals.org Future research will likely focus on adapting such green chemistry principles to the synthesis of 7-Aminoindole-3-carboxaldehyde, potentially exploring solid-acid catalysts or biocatalytic methods to reduce waste and energy consumption.

Table 1: Key Reactions in the Synthesis of 7-Aminoindole Derivatives

| Reaction Type | Reagents | Key Features |

| Wittig Reaction | Pyrrole-3-carboxaldehyde, fumaronitrile, trialkylphosphine | Forms a key alkene intermediate for cyclization. nih.govresearchgate.net |

| Houben-Hoesch Reaction | E-alkene intermediate, BF₃·OEt₂ | Effects the intramolecular cyclization to form the indole ring. nih.govresearchgate.net |

| One-Pot Synthesis | Combines Wittig and Houben-Hoesch steps | Increases efficiency and reduces purification steps. nih.gov |

Exploration of Novel Reactivity Patterns and Functionalization Strategies

The 7-aminoindole scaffold offers multiple sites for functionalization, allowing for the generation of diverse chemical libraries. The amino group at the C-7 position and the aldehyde at the C-3 position are primary handles for derivatization.

The amino group can undergo various transformations, such as diazotization followed by Sandmeyer-type reactions to introduce a range of substituents at the 7-position. nih.gov This opens avenues for creating derivatives with tailored electronic and steric properties. Furthermore, modern cross-coupling methodologies, like the Buchwald-Hartwig amination, can be employed to introduce diverse aryl or alkyl amines at this position. researchgate.net

The aldehyde group at C-3 is a versatile functional group that can participate in a wide array of chemical transformations, including:

Condensation Reactions: Reaction with various amines or active methylene (B1212753) compounds can lead to the formation of Schiff bases, enamines, and other conjugated systems. mdpi.com

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of derivatives. wikipedia.org

Carbon-Carbon Bond Formation: The aldehyde can serve as an electrophile in reactions such as aldol (B89426) condensations, Wittig reactions, and Henry reactions. wikipedia.org

Future explorations in this area will likely involve the use of transition-metal-catalyzed C-H activation to directly functionalize the indole core, offering a more atom-economical approach to derivatization. rsc.org

Integration of High-Throughput Screening and Computational Design in Derivative Discovery

The combination of combinatorial chemistry and high-throughput screening (HTS) is a powerful strategy for the rapid discovery of new bioactive molecules. The flexible synthesis of the 7-aminoindole core allows for the creation of large libraries of derivatives with diverse substitution patterns. nih.gov These libraries can then be screened against a variety of biological targets to identify lead compounds. The application of HTS methodologies necessitates the use of automated and scalable systems to manage the large number of compounds and assays. researchgate.net

Computational design and molecular modeling are becoming increasingly integral to the drug discovery process. These tools can be used to:

Predict the binding of 7-aminoindole derivatives to specific biological targets.

Optimize the structure of lead compounds to improve their potency and selectivity.

Design novel derivatives with desired physicochemical properties.

By integrating HTS with computational design, researchers can more efficiently navigate the vast chemical space of 7-aminoindole derivatives to identify promising candidates for further development.

Elucidation of Novel Biological Targets and Mechanisms of Action in Research Models

Derivatives of the indole-3-carboxaldehyde (B46971) scaffold have shown a wide range of biological activities, suggesting that this compound and its analogs could interact with multiple biological targets. ekb.eg For instance, substituted 7-aminoindoles have been identified as potential inhibitors of β-secretase 1 (BACE1), allosteric modulators of nicotinic acetylcholine (B1216132) receptors (nAChR), and inhibitors of glycerol-3-phosphate acyltransferase (GPAT). nih.gov

Recent studies on indole-3-carboxaldehyde have revealed its role in mitigating intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome. mdpi.com This is achieved through the activation of the aryl hydrocarbon receptor (AhR). mdpi.com This mechanism provides a compelling starting point for investigating whether this compound derivatives can modulate similar inflammatory pathways.

Future research in this area will focus on:

Identifying the specific molecular targets of this compound derivatives. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.

Elucidating the detailed mechanisms of action. This will involve in-depth studies in cellular and animal models to understand how these compounds exert their biological effects.

Exploring the therapeutic potential of these compounds in various disease models, including neurodegenerative diseases, inflammatory disorders, and cancer. mdpi.com

Table 2: Potential Biological Targets for 7-Aminoindole Derivatives

| Target | Potential Therapeutic Area | Reference |

| β-secretase 1 (BACE1) | Alzheimer's Disease | nih.gov |

| Nicotinic Acetylcholine Receptors (nAChR) | Neurological Disorders | nih.gov |

| Glycerol-3-phosphate Acyltransferase (GPAT) | Metabolic Disorders | nih.gov |

| NLRP3 Inflammasome | Inflammatory Diseases | mdpi.com |

Application in Materials Science Research and Supramolecular Chemistry

The indole nucleus is a privileged structure not only in medicinal chemistry but also in materials science due to its unique electronic and photophysical properties. The related compound, 7-methylindole-3-carboxaldehyde, has been explored for its potential in creating novel materials for organic electronics and photonic devices. chemimpex.com The introduction of an amino group at the 7-position of the indole-3-carboxaldehyde core is expected to modulate these electronic properties, potentially leading to new applications.

The presence of both a hydrogen-bond donor (the amino group) and acceptor (the aldehyde group) in this compound makes it an attractive building block for supramolecular chemistry. These functional groups can participate in directional non-covalent interactions, enabling the self-assembly of well-defined supramolecular architectures such as gels, liquid crystals, and porous materials.

Future research in this domain will likely explore:

The synthesis and characterization of polymers and oligomers containing the this compound motif.

The investigation of the photophysical properties of these new materials, including their fluorescence and phosphorescence.

The development of novel sensors and electronic devices based on these materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.